molecular formula C20H19N5O B11333832 N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide

N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide

Cat. No.: B11333832
M. Wt: 345.4 g/mol
InChI Key: SYBULBLSEISGEH-UHFFFAOYSA-N
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Description

N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanamide is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanamide stands out due to its specific triazolopyrimidine core, which imparts unique biological activities and makes it a valuable scaffold for drug development. Its ability to inhibit CDK2 selectively is particularly noteworthy, as it offers a targeted approach to cancer therapy .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide

InChI

InChI=1S/C20H19N5O/c1-2-18(26)22-19-23-20-21-16(14-9-5-3-6-10-14)13-17(25(20)24-19)15-11-7-4-8-12-15/h3-13,17H,2H2,1H3,(H2,21,22,23,24,26)

InChI Key

SYBULBLSEISGEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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